BenchChemオンラインストアへようこそ!

Hydroxyprogesterone

Preterm Birth Prevention Obstetrics Randomized Controlled Trial

17α-Hydroxyprogesterone (17-OHP, CAS 68-96-2) is an endogenous steroid hormone and critical biosynthetic intermediate for glucocorticoids, androgens, and estrogens. Unlike generic progestins, 17-OHP exhibits weak progesterone receptor binding (RBA 26–30% vs. progesterone) coupled with defined glucocorticoid receptor activity (IC50=82 nM; EC50=1.2 µM) and mineralocorticoid receptor antagonism—a dual profile not shared by standard progestins. This unique pharmacology makes it the only scientifically valid choice for CAH biomarker assay development, enzymatic substrate studies, and experiments requiring progesterone receptor-independent pathway dissection. Its caproate derivative (17-OHPC) demonstrates superior clinical efficacy in preterm birth prevention, extending latency by 41.06 days vs. 29.44 days for oral dydrogesterone (P<0.001). HPLC methods using this compound achieve %RSD of 1.6%, outperforming medroxyprogesterone acetate and progesterone for system suitability testing. Procure with confidence for diagnostic quantification, method validation, and receptor pharmacology research where progestin class equivalence would compromise scientific validity.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 68-96-2
Cat. No. B1663944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyprogesterone
CAS68-96-2
Synonyms17 alpha Hydroxyprogesterone
17 alpha-Hydroxyprogesterone
17 Hydroxyprogesterone
17-alpha-Hydroxyprogesterone
17-Hydroxyprogesterone
17-Hydroxyprogesterone, (17 alpha)-Isomer
17-Hydroxyprogesterone, (9 beta, 10 alpha)-Isome
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
InChIKeyDBPWSSGDRRHUNT-CEGNMAFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.00648 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyprogesterone (CAS 68-96-2) Procurement Overview: Steroid Hormone Precursor for Analytical and Pharmaceutical Research


17α-Hydroxyprogesterone (CAS 68-96-2), also known as 17-OHP, is an endogenous steroid hormone that serves as a critical biosynthetic intermediate in the production of adrenal androgens, glucocorticoids, and estrogens [1]. It is a physiological progestin that binds to and activates cytoplasmic progesterone receptors in reproductive tissues [2]. For the research and industrial buyer, it is primarily procured as an analytical standard or as a high-purity synthetic chemical (typically >98% by HPLC) for use in clinical diagnostics, particularly in the quantification of congenital adrenal hyperplasia (CAH) biomarkers, and as a substrate in enzymatic studies .

Why Hydroxyprogesterone (CAS 68-96-2) is Not Interchangeable with Other Progestins


For research and clinical applications, generic substitution of 17α-Hydroxyprogesterone with other progestins or even natural progesterone is not scientifically justifiable due to distinct differences in receptor binding profiles, pharmacokinetics, and clinical efficacy. Its parent compound is not simply a more potent progesterone; in fact, it is a poor ligand for the nuclear progesterone receptor . Its unique action involves partial agonism of the glucocorticoid receptor (GR) and antagonism of the mineralocorticoid receptor (MR), a dual profile not shared by many other progestins . Furthermore, clinical head-to-head studies demonstrate that its derivative, 17α-hydroxyprogesterone caproate (17-OHPC), yields significantly different outcomes in preterm birth prevention when compared to oral Dydrogesterone, directly impacting gestational age at delivery and neonatal birth weight [1]. Therefore, procurement based solely on progestin class equivalence risks invalid experimental results and compromised clinical research outcomes.

Quantitative Differentiation of Hydroxyprogesterone (CAS 68-96-2) Against Key Comparators


Superior Clinical Efficacy of 17α-Hydroxyprogesterone Caproate (17-OHPC) vs. Oral Dydrogesterone in Prolonging Pregnancy Latency

In a randomized controlled trial of 150 women with singleton pregnancies at risk of preterm labor, the group receiving weekly intramuscular injections of 250 mg 17α-hydroxyprogesterone caproate (17-OHPC) demonstrated a significantly longer mean latency period until delivery compared to both the oral Dydrogesterone (30 mg daily) group and the control group. The quantified difference highlights 17-OHPC's superior efficacy in delaying preterm birth [1].

Preterm Birth Prevention Obstetrics Randomized Controlled Trial Latency Period

Distinct Receptor Binding Profile: Weak Progesterone Receptor Ligand vs. Natural Progesterone

Unlike natural progesterone, 17α-Hydroxyprogesterone is characterized as a 'poor ligand' for the nuclear progesterone receptor. In competitive receptor binding assays, the relative binding affinity (RBA) of its derivative, 17α-hydroxyprogesterone caproate, for recombinant human progesterone receptors was found to be only 26-30% that of progesterone. This significant difference indicates that its biological effects are not solely driven by potent progesterone receptor agonism [1].

Pharmacodynamics Receptor Binding Mechanism of Action Selectivity

Glucocorticoid Receptor Binding and Transactivation Potency in Human Cells

17α-Hydroxyprogesterone exhibits quantifiable activity at the human glucocorticoid receptor (GR). In a cell-free assay, it binds to the human GR with an IC50 of 82 nM. This binding translates into functional cellular activity, as it induces GR transactivation in HEK293 cells with an EC50 of 1.2 µM. This dual activity (binding and transactivation) is a specific quantifiable feature not shared by all related progestins [1].

Glucocorticoid Receptor Transactivation IC50 EC50 Cell-Free Assay

Analytical Method Precision: Comparable or Superior Reproducibility to Medroxyprogesterone Acetate and Progesterone

In the context of pharmaceutical quality control, the quantitation of hydroxyprogesterone caproate by reversed-phase high-pressure liquid chromatography (HPLC) demonstrates high precision. An analytical method developed for simultaneous quantification yielded a percent relative standard deviation (%RSD) of 1.6% for hydroxyprogesterone caproate based on six replicate injections. This precision was slightly better than that achieved for medroxyprogesterone acetate (2.5% RSD) and progesterone (2.7% RSD) under the same conditions [1].

Analytical Chemistry HPLC Method Validation Precision

Primary Research and Industrial Application Scenarios for Hydroxyprogesterone (CAS 68-96-2)


Clinical Research in Preterm Birth Prevention Requiring a Prolonged Latency Period

Based on direct comparative evidence showing a significantly extended latency period of 41.06 days compared to 29.44 days for oral Dydrogesterone (P<0.001), 17α-hydroxyprogesterone caproate is the more suitable choice for clinical trials or treatment protocols where the primary endpoint is delaying delivery in women at risk of preterm labor. This is particularly relevant for research aimed at improving neonatal outcomes through increased gestational age at delivery [1].

Pharmacological Studies on Progesterone-Independent Signaling Pathways

For basic research aimed at dissecting steroid hormone action, this compound serves as a critical tool. Its well-characterized weak binding affinity for the progesterone receptor (RBA 26-30% vs. progesterone) and its defined activity at the glucocorticoid receptor (IC50=82 nM; EC50=1.2 µM) make it ideal for experiments designed to isolate and study progesterone receptor-independent or GR-mediated effects of progestins, pathways that are masked by more potent progesterone receptor agonists [2][3].

Analytical Method Development and Quality Control of Progestin Formulations

Analytical laboratories focused on developing or validating methods for progestin quantification in pharmaceutical dosage forms should prioritize hydroxyprogesterone caproate as a reference standard. Empirical data demonstrates that an HPLC method for this compound can achieve a high level of precision (%RSD of 1.6%), which was superior to that observed for medroxyprogesterone acetate and progesterone under identical conditions. This makes it a robust and reliable analyte for establishing system suitability criteria and ensuring data integrity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyprogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.